4-(4-Methylpiperazine-1-carbonyl)benzaldehyde

Synthetic Efficiency Process Chemistry Amide Bond Formation

4-(4-Methylpiperazine-1-carbonyl)benzaldehyde (CAS 58287-81-3) is a critical building block for ALK tyrosine kinase inhibitor programs. Its benzoylpiperazine carbonyl linker is structurally indispensable for target potency (IC50 <50 nM vs >100,000 nM for analogs lacking this group), validated by 1.85 Å co-crystal structures (PDB: 4L32). This compound cannot be substituted with simpler N-aryl piperazines. Ideal for medicinal chemistry and MTDL library synthesis (84% yield). Procure now for ALK-positive cancer research.

Molecular Formula C13H16N2O2
Molecular Weight 232.28 g/mol
CAS No. 58287-81-3
Cat. No. B1391364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methylpiperazine-1-carbonyl)benzaldehyde
CAS58287-81-3
Molecular FormulaC13H16N2O2
Molecular Weight232.28 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C(=O)C2=CC=C(C=C2)C=O
InChIInChI=1S/C13H16N2O2/c1-14-6-8-15(9-7-14)13(17)12-4-2-11(10-16)3-5-12/h2-5,10H,6-9H2,1H3
InChIKeyOGAXSLQHPXYBED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Methylpiperazine-1-carbonyl)benzaldehyde (CAS 58287-81-3) Chemical Class and Core Characteristics for Procurement


4-(4-Methylpiperazine-1-carbonyl)benzaldehyde (CAS 58287-81-3) is a piperazine-benzaldehyde derivative characterized by an amide carbonyl linker joining a 4-methylpiperazine moiety to a benzaldehyde group . This structural motif—specifically the presence of the benzoylpiperazine carbonyl—differentiates it from simpler N-aryl piperazines lacking the carbonyl spacer, and confers distinct physicochemical and reactivity profiles that are essential for specific synthetic applications [1]. The compound exists as a free base with a molecular weight of 232.28 g/mol and is primarily utilized as a key building block in medicinal chemistry, notably in the construction of ALK tyrosine kinase inhibitors [1].

Why 4-(4-Methylpiperazine-1-carbonyl)benzaldehyde Cannot Be Interchanged with In-Class Analogs


The presence of both an aldehyde functional handle and a precisely positioned 4-methylpiperazine moiety linked via a carbonyl spacer makes 4-(4-Methylpiperazine-1-carbonyl)benzaldehyde non-substitutable for the majority of commercially available piperazine-benzaldehydes . Analogs lacking the carbonyl linker (e.g., 4-(4-methylpiperazin-1-yl)benzaldehyde, CAS 27913-99-1) exhibit a different electronic character at the piperazine nitrogen, resulting in altered nucleophilicity and an inability to serve as direct drop-in replacements in multi-step syntheses where the benzoylpiperazine group is a critical pharmacophore [1]. Furthermore, variations in the piperazine N-substituent (e.g., H, ethyl, isopropyl) or the position of the aldehyde group profoundly impact downstream reaction yields and final product purity, as demonstrated in the synthesis of ALK inhibitors [1].

4-(4-Methylpiperazine-1-carbonyl)benzaldehyde (CAS 58287-81-3): Quantified Performance vs. Closest Analogs


Higher Synthetic Yield in Amide Bond Formation versus N-Aryl Analog

The target compound can be synthesized from 4-methylpiperazine and 4-formylbenzoic acid in a single step with a reported yield of 84% [1]. In contrast, a direct N-aryl analog lacking the carbonyl linker, 4-(4-methylpiperazin-1-yl)benzaldehyde (CAS 27913-99-1), is synthesized via a different route (nucleophilic aromatic substitution on 4-fluorobenzaldehyde) and typically achieves a lower yield of 82% under optimized conditions . This 2% absolute yield difference, while modest, reflects the distinct reaction mechanisms and can be a critical factor in cost-sensitive, large-scale pharmaceutical manufacturing.

Synthetic Efficiency Process Chemistry Amide Bond Formation

Essential Pharmacophoric Element in Potent ALK Inhibitor (Ensartinib Core)

The target compound serves as the direct precursor to the essential 4-(4-methylpiperazine-1-carbonyl)phenyl moiety found in highly potent ALK tyrosine kinase inhibitors such as Ensartinib (X-396) [1]. SAR studies within the Ensartinib patent family (US9708279) demonstrate that the 4-methylpiperazine-1-carbonyl substitution is critical for maintaining low nanomolar potency against wild-type ALK (IC50 = 46.7 nM) and its drug-resistant L1196M mutant (IC50 = 44.6 nM) [2]. Substitution with alternative groups, such as a simple N-aryl piperazine lacking the carbonyl, leads to a dramatic loss in inhibitory activity (IC50 > 100,000 nM for a closely related analog) [3].

Medicinal Chemistry ALK Inhibitor Pharmacophore

Structural Basis for Tankyrase 2 Inhibition via Co-crystallized Ligand

A high-resolution (1.85 Å) X-ray co-crystal structure (PDB ID: 4L32) demonstrates that the 4-(4-methylpiperazine-1-carbonyl)phenyl fragment, derived directly from the target compound, binds to the nicotinamide pocket of human Tankyrase 2 (TNKS2) [1]. The structure reveals a key hydrogen bond between the carbonyl oxygen and the backbone amide of Gly1032, a interaction that is absent in analogs lacking the carbonyl group [2]. This precise molecular fit is essential for the development of selective Tankyrase inhibitors and is not replicated by other commercially available piperazine-benzaldehyde building blocks.

Structural Biology Tankyrase Inhibitor X-ray Crystallography

Moderate CYP4Z1 Inhibition Suggests Potential Off-Target Liability

In a cell-based assay using human HepG2 cell membranes, the target compound exhibited an IC50 of 7,200 nM (7.2 μM) for inhibition of cytochrome P450 4Z1 (CYP4Z1) [1]. This activity is notably weaker than that of many known CYP inhibitors and indicates a moderate, but non-negligible, off-target interaction potential. While a direct comparator data for a closely related analog is not available in this assay, this quantitative value serves as a baseline for assessing the CYP inhibition profile of this chemical series. This information is crucial for medicinal chemists evaluating the target compound's suitability as a building block for drug candidates, as CYP inhibition can lead to undesirable drug-drug interactions.

Cytochrome P450 CYP4Z1 Off-Target Activity

4-(4-Methylpiperazine-1-carbonyl)benzaldehyde: Quantified Application Scenarios for Targeted Procurement


Precursor for High-Potency ALK Inhibitors (e.g., Ensartinib)

Procurement is indicated for medicinal chemistry programs focused on ALK-positive cancers, where the 4-methylpiperazine-1-carbonylphenyl group is a critical pharmacophore. As evidenced by SAR data (IC50 < 50 nM for key derivatives vs. >100,000 nM for analogs lacking this group), this specific building block is essential for achieving the required nanomolar potency [1][2].

Scaffold for Structure-Based Design of Tankyrase Inhibitors

The validated binding mode from the 1.85 Å co-crystal structure (PDB: 4L32) confirms that the target compound's carbonyl linker is indispensable for a critical hydrogen bond to Gly1032. This makes it the preferred building block for developing selective Tankyrase 2 inhibitors, as opposed to simpler piperazine-benzaldehydes which would lack this key interaction [3].

Synthesis of Multi-Target Directed Ligands (MTDLs) for Neurodegeneration

The target compound serves as a high-yielding (84%) starting material for generating N-methyl-piperazine chalcone libraries, which have demonstrated dual MAO-B/AChE inhibition [4]. This synthetic efficiency, benchmarked against the lower 82% yield of the direct N-aryl analog, makes it a cost-effective choice for generating diverse MTDL libraries [4].

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